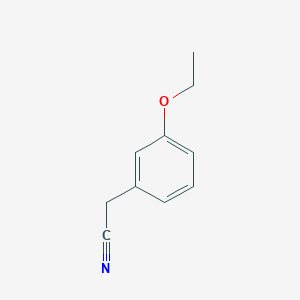

3-Ethoxyphenylacetonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-ethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJQDUQVRZNFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407253 | |

| Record name | 3-Ethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-55-3 | |

| Record name | 3-Ethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxyphenylacetonitrile and Analogues

Conventional Synthetic Pathways

Traditional methods for synthesizing 3-Ethoxyphenylacetonitrile and related compounds rely on well-established organic reactions. These pathways typically involve the sequential introduction of the nitrile and ethoxy functionalities through nucleophilic substitution, conversion of other functional groups, and strategic placement of the ethoxy group.

Nucleophilic Substitution Reactions in Nitrile Formation

A cornerstone in the synthesis of phenylacetonitriles is the nucleophilic substitution reaction, where a suitable leaving group on a benzylic carbon is displaced by a cyanide anion. This reaction is a common and effective method for introducing the cyanomethyl group to an aromatic ring system.

The most prevalent approach involves the reaction of a benzyl (B1604629) halide, such as 3-ethoxybenzyl chloride or bromide, with an alkali metal cyanide like sodium cyanide or potassium cyanide. This reaction, typically proceeding via an SN2 mechanism, is influenced by factors such as the solvent, temperature, and the nature of the leaving group. The choice of solvent is critical, with polar aprotic solvents often favored to dissolve the cyanide salt and facilitate the substitution.

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 3-Methoxybenzyl chloride | Potassium cyanide | Methanol | Reflux | 3-Methoxybenzyl cyanide | 92% nih.gov |

| Benzyl chloride | Sodium cyanide | Aqueous Ethanol | Reflux | Benzyl cyanide | High researchgate.net |

This table presents examples of nucleophilic substitution for the synthesis of analogous benzyl cyanides.

The synthesis of the precursor, 3-ethoxybenzyl halide, is a critical preceding step. For instance, 3-ethoxybenzyl alcohol can be converted to 3-ethoxybenzyl chloride using reagents like thionyl chloride or concentrated hydrochloric acid.

Conversion of Aromatic Aldehydes or Alcohols to Acetonitriles

Aromatic aldehydes and alcohols can serve as precursors to phenylacetonitriles, offering alternative synthetic routes. One common strategy involves the conversion of the aldehyde or alcohol to a more reactive intermediate, such as a benzyl halide, as mentioned previously.

Direct conversion methods are also available. For example, hydroxybenzyl alcohols can be reacted with hydrogen cyanide or an alkali metal cyanide in the presence of an acid to yield the corresponding hydroxyphenylacetonitrile nih.gov. This approach, however, requires careful handling of toxic hydrogen cyanide. A related patent describes the preparation of various hydroxyphenylacetonitriles, including 3-ethoxy-4-hydroxyphenylacetonitrile, from the corresponding benzyl alcohols cymitquimica.com.

Another approach involves the reduction of an aromatic aldehyde to the corresponding alcohol, followed by conversion to the nitrile. For example, 3-methoxybenzaldehyde can be reduced to 3-methoxybenzyl alcohol, which is then chlorinated and subsequently cyanated to produce 3-methoxybenzyl cyanide wikipedia.orglibretexts.org. A similar pathway can be envisioned for the synthesis of this compound starting from 3-ethoxybenzaldehyde.

Strategies for Ethoxy Group Introduction and Positional Isomer Control

The strategic introduction of the ethoxy group at the meta-position is crucial for the synthesis of this compound. This can be achieved either by starting with a precursor that already contains the ethoxy group in the desired position or by introducing it at a later stage of the synthesis.

One of the most common methods for forming the ether linkage is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide in the presence of a base. In the context of this compound synthesis, this could involve the ethylation of 3-hydroxyphenylacetonitrile using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base such as potassium carbonate gold-chemistry.orgbyjus.comwikipedia.org. The starting material, 3-hydroxyphenylacetonitrile, can be synthesized from 3-hydroxybenzaldehyde.

Alternatively, the synthesis can commence with a molecule that already bears the ethoxy group. For instance, 3-ethoxybenzaldehyde can be used as a starting material and converted to the target nitrile through the methods described in section 2.1.2. The synthesis of 3-ethoxybenzyl alcohol, a key precursor, can be achieved by the reduction of 3-ethoxybenzaldehyde chemicalbook.com. Control over the position of the ethoxy group is typically achieved by selecting the appropriate starting material with the desired substitution pattern.

Advanced Synthetic Approaches

In addition to conventional methods, advanced synthetic strategies are being developed to improve the efficiency, selectivity, and environmental footprint of phenylacetonitrile (B145931) synthesis. These include the use of catalytic systems and multicomponent reactions.

Catalytic Protocols in this compound Synthesis

Catalytic methods offer several advantages, including milder reaction conditions, lower catalyst loadings, and higher selectivity. Palladium-catalyzed cyanation reactions have emerged as powerful tools for the synthesis of aryl nitriles from aryl halides or triflates researchgate.netorganic-chemistry.org. These reactions often utilize a palladium catalyst in combination with a cyanide source, such as potassium ferrocyanide, which is less toxic than simple alkali metal cyanides organic-chemistry.org. While specific examples for the direct catalytic cyanation of a 3-ethoxybenzyl substrate to this compound are not extensively detailed in the provided search results, the general applicability of these methods suggests their potential in this synthesis. For instance, the palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides has been demonstrated to be a general and practical method nih.govnih.gov.

Rhodium catalysts have also been employed in the synthesis of various nitrogen-containing compounds, including the synthesis of substituted indoles and furans nih.govrsc.org. While not directly applied to phenylacetonitrile synthesis in the provided results, the exploration of rhodium catalysis in C-N and C-C bond formation suggests potential for future applications in this area.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to chemical synthesis. The Ugi four-component reaction, for example, is a well-known MCR that can be used to generate α-amino acid derivatives and other complex molecules nih.govnih.gov. While a direct application of the Ugi reaction for the synthesis of this compound is not immediately apparent from its typical products, variations and adaptations of MCRs are constantly being developed. The principles of MCRs, focusing on atom economy and step efficiency, are driving innovation in the synthesis of a wide range of organic compounds, including substituted aromatic nitriles.

Continuous Flow Methodologies for Efficient Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved process control and safety, and the ability to integrate real-time analysis and purification. nih.govflinders.edu.au For the production of phenylacetonitriles, including this compound, flow methodologies can lead to rapid, efficient, and scalable processes.

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes scispace.comrsc.org |

| Temperature Control | Difficult to control, potential for hotspots | Precise and uniform temperature control flinders.edu.au |

| Mixing | Often inefficient, dependent on stirrer speed | Efficient mixing due to small reactor dimensions flinders.edu.au |

| Scalability | Challenging, often requires re-optimization | Simpler scale-up by running longer or in parallel rsc.org |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety with small reaction volumes and better containment nih.gov |

| Throughput | Limited by vessel size | High, up to several grams per hour demonstrated rsc.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.eduunsw.edu.au The synthesis of this compound and its analogues can be significantly improved by applying the twelve principles of green chemistry, which address aspects from waste prevention to the use of renewable resources and safer chemical design. acs.orgmsu.edu

Development of Sustainable Reaction Media (e.g., aqueous, solvent-free)

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. acs.org Traditional syntheses of nitriles often employ volatile organic compounds (VOCs) which pose environmental and health risks. The development of sustainable reaction media, such as water or solvent-free systems, is a key objective.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Recent advancements have demonstrated the feasibility of conducting cyanation reactions in aqueous media. For example, an environmentally friendly, nickel-catalyzed aqueous cyanation of allylic alcohols provides a direct route to allylic nitriles in good yields. organic-chemistry.org The hydrolysis of nitriles to form carboxylic acids can also be performed in aqueous acidic or basic solutions. jove.com The use of water as a solvent can be facilitated by phase-transfer catalysts or biodegradable surfactants to overcome solubility issues. researchgate.net

Solvent-free reactions represent another highly effective green chemistry approach, as they eliminate solvent waste entirely. unsw.edu.au One-pot syntheses of nitriles from aldehydes have been developed using deep eutectic mixtures, which act as both catalyst and medium, under solvent-free conditions, often accelerated by microwave irradiation. organic-chemistry.org Similarly, the use of trichloroisocyanuric acid as an oxidant in aqueous ammonia (B1221849) allows for the efficient one-pot conversion of various alcohols and aldehydes into nitriles without the need for organic solvents. organic-chemistry.org These methods not only reduce environmental impact but also simplify product isolation and purification.

| Reaction Medium | Advantages | Disadvantages | Green Chemistry Principle Addressed |

|---|---|---|---|

| Aqueous (Water) | Non-toxic, non-flammable, abundant, low cost organic-chemistry.org | Poor solubility of some organic substrates, high energy cost for removal | Safer Solvents and Auxiliaries yale.edu |

| Solvent-Free | Eliminates solvent waste, reduces process steps, high reactant concentration organic-chemistry.org | Limited to certain reaction types, potential for high viscosity and poor mixing | Prevention of Waste yale.edu |

| Deep Eutectic Solvents | Low toxicity, biodegradable, can act as both solvent and catalyst organic-chemistry.org | Higher cost than water, potential product separation challenges | Safer Solvents and Auxiliaries, Catalysis yale.edu |

| Ionic Liquids | Low volatility, tunable properties, potential for catalyst recycling | Often expensive, potential for hidden environmental impact and toxicity | Safer Solvents and Auxiliaries yale.edu |

Atom Economy and E-Factor Optimization in Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. chembam.com Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comjocpr.com The E-Factor, developed by Roger Sheldon, provides a broader measure of waste by quantifying the total mass of waste generated per unit mass of product. chembam.com

The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product. rsc.org Synthetic routes should be designed to maximize atom economy, favoring addition reactions over substitutions or eliminations which inherently generate byproducts. yale.edu For the synthesis of this compound, a common route is the nucleophilic substitution (SN2) reaction between 3-ethoxybenzyl chloride and sodium cyanide.

Reaction: C₉H₁₁ClO + NaCN → C₁₀H₁₁NO + NaCl

While effective, this reaction is not atom-economical as it produces sodium chloride as a byproduct. Optimizing synthetic routes involves exploring alternative pathways with higher atom economy.

The E-Factor provides a complementary view by considering all waste, including solvent losses and reaction byproducts. chembam.com The pharmaceutical industry traditionally has very high E-Factors (25-100 or more), indicating significant waste generation. chembam.com Minimizing the E-Factor involves not only selecting atom-economical reactions but also reducing solvent usage, improving yields, and recycling catalysts and reagents.

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-Ethoxybenzyl Chloride | C₉H₁₁ClO | 170.64 | Reactant |

| Sodium Cyanide | NaCN | 49.01 | Reactant |

| This compound | C₁₀H₁₁NO | 161.20 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct (Waste) |

Atom Economy = [MW(Product) / ΣMW(Reactants)] x 100%

| |||

| Ideal E-Factor = [ΣMass(Waste) / Mass(Product)] = [58.44 / 161.20] = 0.36 (assuming 100% yield and conversion) |

Design and Application of Environmentally Benign Catalysts

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones because they can be used in small amounts and recycled, thus reducing waste. yale.eduacs.org The design and application of environmentally benign catalysts are crucial for developing sustainable synthetic routes to this compound.

A significant area of improvement is the replacement of highly toxic cyanide sources, such as NaCN or KCN, with safer alternatives. researchgate.net Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as an environmentally benign, low-toxicity, and stable cyanide source for the synthesis of aryl nitriles. researchgate.netorganic-chemistry.org Its use in palladium- or copper-catalyzed cyanation of aryl halides avoids the need for acutely toxic alkali cyanides. researchgate.net Similarly, zinc cyanide (Zn(CN)₂) is considered a less toxic cyanide source and has been used in nickel-catalyzed cyanation reactions. scielo.br

The choice of metal catalyst is also critical. While palladium is a highly effective catalyst, it is a precious and costly metal. Research has focused on developing catalytic systems based on more abundant and less toxic metals like copper and nickel. researchgate.netnih.gov Copper-catalyzed cyanations of aryl bromides using K₄[Fe(CN)₆] have been shown to be effective, providing a more sustainable alternative to palladium-based systems. researchgate.net Furthermore, developing air-tolerant catalytic systems simplifies reaction setups and avoids the need for inert atmospheres, contributing to a greener process. An example is a NiCl₂/Xantphos catalyst that, when used with the green reductant polymethylhydrosiloxane, allows the cyanation of aryl bromides to be performed under an air atmosphere. nih.gov

| Parameter | Traditional System | Greener System |

|---|---|---|

| Cyanide Source | NaCN, KCN, CuCN (highly toxic) researchgate.net | K₄[Fe(CN)₆], Zn(CN)₂ (low toxicity) researchgate.netscielo.br |

| Catalyst | Often stoichiometric CuCN (Rosenmund-von Braun) or precious metals (e.g., Palladium) | Catalytic amounts of abundant metals (e.g., Copper, Nickel) researchgate.netnih.gov |

| Solvents | High-boiling polar aprotic solvents (e.g., DMF, NMP) | Water, bio-based solvents, or solvent-free conditions organic-chemistry.org |

| Reaction Conditions | Harsh conditions, high temperatures | Milder conditions, often air-tolerant organic-chemistry.orgnih.gov |

| Waste Profile | Significant heavy metal and cyanide waste | Reduced toxicity of waste streams, potential for catalyst recycling |

Chemical Reactivity and Transformation of 3 Ethoxyphenylacetonitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. ucalgary.ca This inherent reactivity allows for hydrolysis, reduction, and the addition of various nucleophiles.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating an attack by a weak nucleophile like water. libretexts.orglibretexts.org The reaction proceeds through an imidic acid intermediate which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid. chemistrysteps.com

Under basic conditions, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon, forming an imine anion which is subsequently protonated by water to yield an imidic acid, and then an amide. libretexts.org This amide can then be further hydrolyzed to a carboxylate salt. chemistrysteps.com

Amination reactions can also occur, though they are less common than hydrolysis. These reactions typically involve the direct reaction of ammonia (B1221849) or an amine with the nitrile, often under high pressure and temperature, to form amidines. Another related process is the amination-dehydrogenation of alcohols, which can produce nitriles. google.com

Table 1: Representative Hydrolysis Reactions of Nitriles

| Reaction Type | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O, heat | Imidic acid, Amide | 3-Ethoxyphenylacetic acid |

The nitrile group can be readily reduced to a primary amine. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org This process typically occurs in an ether solvent, followed by an acidic workup to yield the primary amine, 2-(3-ethoxyphenyl)ethan-1-amine. chemguide.co.uk

Catalytic hydrogenation is another important method for nitrile reduction. chemguide.co.uk This process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. chemguide.co.ukcommonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com Other reducing agents, such as borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃-THF) or diisopropylaminoborane, have also been employed for the reduction of nitriles to primary amines. commonorganicchemistry.comnih.govorganic-chemistry.org

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reducing Agent | Typical Conditions | Product from 3-Ethoxyphenylacetonitrile |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, followed by H₃O⁺ workup | 2-(3-ethoxyphenyl)ethan-1-amine |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst, heat, pressure | 2-(3-ethoxyphenyl)ethan-1-amine |

The electrophilic carbon of the nitrile group is a target for various nucleophiles, particularly organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). ucalgary.ca The addition of these strong nucleophiles to the nitrile forms an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate in an acidic workup leads to the formation of a ketone. libretexts.org For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield an imine intermediate that, upon hydrolysis, would produce 1-(3-ethoxyphenyl)propan-2-one.

The activation of the nitrile group can enhance its reactivity towards nucleophiles. This can be achieved by using a Lewis acid catalyst or by incorporating electron-withdrawing groups, which increases the electrophilicity of the nitrile carbon. nottingham.ac.uk

Reactivity of the Ethoxyphenyl Moiety

The ethoxy-substituted benzene (B151609) ring in this compound also possesses distinct reactive characteristics. The ethoxy group influences the reactivity of the aromatic ring in electrophilic substitution reactions, and the ether linkage itself can be a site for chemical modification.

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, usually hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comdalalinstitute.com

Substituents already present on the benzene ring significantly influence the rate and regioselectivity of these reactions. wikipedia.org The ethoxy group (-OCH₂CH₃) is an activating group because the oxygen atom can donate electron density to the aromatic ring through resonance. lkouniv.ac.in This electron donation stabilizes the carbocation intermediate, thereby increasing the reaction rate. wikipedia.org The ethoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C2 and C6) and para (C4) to the point of attachment. masterorganicchemistry.comlkouniv.ac.in

The cyanomethyl group (-CH₂CN), on the other hand, is generally considered to be a deactivating group due to the electron-withdrawing nature of the nitrile. However, because it is separated from the ring by a methylene (B1212753) (-CH₂) group, its deactivating effect is primarily inductive and relatively weak. It also acts as an ortho, para-director.

When both groups are present, the powerful activating and directing effect of the ethoxy group dominates. Therefore, electrophilic substitution reactions on this compound, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are expected to occur primarily at the positions ortho and para to the ethoxy group. masterorganicchemistry.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Predicted Products |

|---|---|---|

| Nitration | NO₂⁺ | 2-(2-Nitro-5-ethoxyphenyl)acetonitrile & 2-(4-Nitro-3-ethoxyphenyl)acetonitrile |

| Bromination | Br⁺ | 2-(2-Bromo-5-ethoxyphenyl)acetonitrile & 2-(4-Bromo-3-ethoxyphenyl)acetonitrile |

| Sulfonation | SO₃ | 4-(Cyanomethyl)-2-ethoxyphenylsulfonic acid & 2-(Cyanomethyl)-4-ethoxyphenylsulfonic acid |

The ether linkage of the ethoxy group is generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgyoutube.com The reaction mechanism involves the initial protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). youtube.commasterorganicchemistry.com A nucleophile, such as the iodide or bromide ion, then attacks the ethyl carbon in an Sₙ2 reaction, leading to the formation of a phenol (B47542) (3-hydroxyphenylacetonitrile) and an ethyl halide. masterorganicchemistry.com Because nucleophilic substitution on an sp²-hybridized carbon of the benzene ring is unfavorable, the cleavage always results in a phenol and an alkyl halide, not an aryl halide and an alcohol. libretexts.org

Alternative methods for ether cleavage exist, including the use of Lewis acids like boron tribromide (BBr₃) or oxidative cleavage techniques. organic-chemistry.org

Reactivity at the Alpha-Carbon of the Acetonitrile (B52724) Moiety

The carbon atom adjacent to the nitrile group (C≡N) in this compound, known as the alpha-carbon (α-carbon), is the primary center of reactivity for this molecule. The electron-withdrawing nature of the cyano group significantly increases the acidity of the protons attached to the α-carbon. This enhanced acidity allows for the facile removal of a proton by a base, leading to the formation of a resonance-stabilized carbanion. This carbanion is a potent nucleophile and serves as a key intermediate in a variety of carbon-carbon bond-forming reactions, enabling significant molecular elaboration.

The generation of a carbanion at the alpha-position is a cornerstone of the chemistry of this compound. In the presence of a suitable base, one of the α-hydrogens is abstracted, creating a nucleophilic center that is stabilized by delocalization of the negative charge onto the adjacent nitrile group.

The choice of base is critical and depends on the specific reaction conditions and the electrophile to be used. Common bases range from alkali metal hydroxides, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often used in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), to stronger bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) for quantitative carbanion formation.

Once formed, this carbanion readily participates in nucleophilic substitution reactions with various electrophiles, most notably alkyl halides. This process, known as α-alkylation, is a powerful method for introducing alkyl chains at the carbon adjacent to the nitrile function. The reaction proceeds via an Sₙ2 mechanism, where the carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. This allows for the synthesis of a wide array of α-substituted 3-ethoxyphenylacetonitriles, which are valuable intermediates in the preparation of more complex molecules. The versatility of this reaction is demonstrated by the range of alkylating agents that can be employed, as shown in the table below.

| Alkylating Agent | Product | Reaction Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | 2-(3-Ethoxyphenyl)propanenitrile | NaOH, DMSO |

| Ethyl Bromide (CH₃CH₂Br) | 2-(3-Ethoxyphenyl)butanenitrile | KOH, Ethanol |

| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | 2-(3-Ethoxyphenyl)-3-phenylpropanenitrile | NaH, THF |

| Allyl Bromide (CH₂=CHCH₂Br) | 2-(3-Ethoxyphenyl)pent-4-enenitrile | LDA, THF, -78°C |

The nucleophilic carbanion derived from this compound can also react with the electrophilic carbon of carbonyl groups in aldehydes and ketones. This class of reactions, known as condensation reactions, provides an effective route for constructing larger molecules with new carbon-carbon bonds and increased functional group complexity.

A prominent example is the Knoevenagel condensation. In this reaction, the α-carbon of this compound adds to the carbonyl carbon of an aldehyde or ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine) or ammonia. The initial addition product is a β-hydroxy nitrile (an aldol-type adduct). Under the reaction conditions, this intermediate often undergoes spontaneous dehydration (elimination of a water molecule) to yield a more stable α,β-unsaturated nitrile, also known as an arylideneacetonitrile derivative. The formation of the conjugated system provides the thermodynamic driving force for the elimination step.

This reaction is highly versatile, as a wide variety of aldehydes and ketones can be used, leading to a diverse range of products. The resulting α,β-unsaturated nitriles are valuable synthetic intermediates, for instance, as Michael acceptors in conjugate addition reactions.

| Carbonyl Compound | Product (after dehydration) | Typical Catalyst |

|---|---|---|

| Benzaldehyde (C₆H₅CHO) | 2-(3-Ethoxyphenyl)-3-phenylacrylonitrile | Piperidine, Ethanol |

| Acetone (CH₃COCH₃) | 2-(3-Ethoxyphenyl)-3-methylbut-2-enenitrile | Ammonium Acetate, Acetic Acid |

| Cyclohexanone (C₆H₁₀O) | 2-(Cyclohexylidene)-2-(3-ethoxyphenyl)acetonitrile | β-Alanine, Acetic Acid |

| Formaldehyde (HCHO) | 2-(3-Ethoxyphenyl)acrylonitrile | Potassium Carbonate |

The reactivity of the alpha-carbon carbanion extends beyond simple alkylations and condensations, opening pathways for extensive structural diversification and the synthesis of complex molecular architectures, including various heterocyclic systems.

One important transformation is the Michael addition (or conjugate addition). wikipedia.org In this reaction, the carbanion of this compound acts as a Michael donor and adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). This 1,4-addition reaction is a powerful tool for forming carbon-carbon bonds and creating 1,5-dicarbonyl or related structures, which can serve as precursors for further cyclization reactions.

Furthermore, the reactivity of the α-carbon can be harnessed in reactions with other types of electrophiles. For example, reaction with esters under basic conditions can lead to the formation of β-ketonitriles via a Claisen-type condensation mechanism. These β-ketonitriles are highly versatile synthons themselves.

Another key application is in the synthesis of heterocycles. tubitak.gov.tr The Thorpe-Ziegler reaction, an intramolecular condensation between two nitrile groups, can be employed if a second nitrile is present in the molecule, leading to the formation of cyclic β-enaminonitriles, which are precursors to cyclic ketones. More broadly, the functional groups of this compound and its derivatives can participate in cyclization reactions to form a wide variety of nitrogen- and oxygen-containing heterocycles like pyridines, pyrimidines, or furans, which are significant scaffolds in medicinal chemistry. tubitak.gov.tr The combination of the nucleophilic α-carbon and the electrophilic nitrile carbon allows for participation in multi-component reactions, rapidly building molecular complexity from simple starting materials.

| Reaction Type | Reactant(s) | Resulting Structure Type |

|---|---|---|

| Michael Addition | This compound + Methyl vinyl ketone | 1,5-Ketonitrile |

| Claisen-type Condensation | This compound + Ethyl acetate | β-Ketonitrile |

| Heterocycle Synthesis | Derivative of this compound + Guanidine | Aminopyrimidine ring |

Applications of 3 Ethoxyphenylacetonitrile in Advanced Organic Synthesis

Utility as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of the ethoxy and cyanomethyl groups makes 3-Ethoxyphenylacetonitrile a key starting material for constructing molecules with specific steric and electronic properties required in various fields of chemical science.

Phenylacetonitrile (B145931) derivatives are established intermediates in the synthesis of pharmaceuticals. google.com Specifically, dialkoxy-substituted phenylacetonitriles are employed in the synthesis of papaverine (B1678415), an opium alkaloid used as an antispasmodic, and its analogues. google.comunodc.org The core structure of papaverine is a benzylisoquinoline, and its synthesis often involves the condensation of a phenylacetic acid derivative with a phenethylamine derivative.

This compound can serve as a precursor to 3-ethoxyphenylacetic acid through hydrolysis of the nitrile group. This resulting acid can then be used to build analogues of papaverine where one or more of the methoxy groups are replaced by an ethoxy group. Such modifications are a common strategy in medicinal chemistry to alter the pharmacokinetic or pharmacodynamic properties of a drug molecule. The synthesis of papaverine itself involves multiple steps, with a key intermediate being 3,4-dihydropapaverine. sci-hub.seorgchemres.org

Table 1: Plausible Synthetic Transformation for API Analogue

| Precursor | Intermediate | Target Scaffold | Potential Application |

|---|---|---|---|

| This compound | 3-Ethoxyphenylacetic acid | Ethoxy-substituted Benzylisoquinoline | Papaverine Analogue google.com |

The synthesis of modern agrochemicals, such as fungicides, herbicides, and insecticides, often involves complex organic molecules designed to interact with specific biological targets in pests or plants. While specific commercial agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its structure contains moieties common in active agrochemical compounds. The 3-ethoxyphenyl group is a feature in some classes of pesticides, and the acetonitrile (B52724) functionality provides a handle for constructing more complex side chains or heterocyclic systems, which are prevalent in agrochemistry. google.com Therefore, it represents a potential building block for the discovery and synthesis of new crop protection agents.

The reactivity of the nitrile group makes this compound a valuable precursor for various heterocyclic structures with established therapeutic importance.

Isoflavones: These compounds, known for their estrogen-like effects, can be synthesized using the Houben-Hoesch reaction. thermofisher.comwikipedia.org This reaction involves the condensation of a nitrile with an electron-rich phenol (B47542) in the presence of a Lewis acid catalyst to form a ketone intermediate. wikipedia.org Specifically, this compound can react with a polyhydroxyphenol, such as phloroglucinol, to yield a deoxybenzoin intermediate. This intermediate can then undergo cyclization to form the final isoflavone core. google.comhelsinki.fi This route is a standard method for accessing a wide variety of substituted isoflavones. google.com

Benzimidazoles: The benzimidazole nucleus is a core component of numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. researchgate.net One established method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. researchgate.net While aldehydes are commonly used, nitriles can also serve as precursors. researchgate.net The nitrile group of this compound can be converted into an imidate ester, which then readily reacts with o-phenylenediamine to undergo cyclocondensation, yielding a 2-(3-ethoxyphenylmethyl)benzimidazole derivative. acs.orgacs.org

Table 2: Synthesis of Heterocyclic Systems

| Starting Materials | Key Reaction Type | Intermediate | Resulting Heterocycle |

|---|---|---|---|

| This compound, Phloroglucinol | Houben-Hoesch Reaction wikipedia.org | Deoxybenzoin | Isoflavone google.com |

| This compound, o-Phenylenediamine | Pinner Reaction / Cyclocondensation | Imidate Ester | Benzimidazole researchgate.net |

Contribution to Specialized Chemical Synthesis

Beyond its role as an intermediate for established molecular classes, this compound also contributes to more specialized areas of chemical synthesis, including the creation of novel bioactive molecules and functional materials.

The synthesis of analogues of natural products is a cornerstone of drug discovery, allowing for the exploration of structure-activity relationships. As discussed in the context of APIs, this compound is a logical starting point for creating analogues of benzylisoquinoline alkaloids like papaverine. sci-hub.seunigoa.ac.in Furthermore, the compound itself can be considered a "bioactive scaffold." In materials science and tissue engineering, a scaffold is a structure that supports cell growth. nih.govcolumbia.eduresearchgate.netmdpi.com In medicinal chemistry, a scaffold is a core molecular structure from which a library of compounds can be built for biological screening. nih.gov The this compound framework can be systematically modified—for example, by varying substituents on the aromatic ring or by transforming the nitrile into different functional groups—to generate a diverse set of molecules for testing.

The chemical properties of this compound also lend themselves to the synthesis of specialty chemicals, such as dyes, and as a potential precursor for functional materials.

Specialty Dyes: Phenylacetonitriles are cited as useful intermediates in the synthesis of dyes. google.com Azo dyes, which constitute a large class of synthetic colorants, are formed by the coupling of a diazonium salt with an electron-rich aromatic compound. unb.camanupropria-pens.ch The 3-ethoxyphenyl moiety of the title compound, being electron-rich, can act as the coupling component. Alternatively, the nitrile could be reduced to an amine, which could then be diazotized and coupled with another aromatic compound to form a deeply colored azo dye. youtube.comresearchgate.netmdpi.com

Functional Materials: While direct polymerization of this compound is not common, it can be chemically modified into monomers suitable for creating functional polymers. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These functionalized derivatives can then be further modified, for example, by introducing a polymerizable group like a vinyl or acryloyl moiety. The resulting monomers could be incorporated into copolymers, imparting specific properties such as altered refractive index, thermal stability, or hydrophobicity due to the presence of the 3-ethoxyphenyl group. researchgate.net

Role in Methodological Development in Organic Chemistry

The development of new synthetic methodologies is a cornerstone of modern organic chemistry, enabling the efficient and elegant construction of target molecules. This compound has demonstrated its value in this arena by serving as a key starting material or intermediate in the exploration of novel reaction pathways.

One area where this compound shows significant promise is in the synthesis of heterocyclic compounds. Arylacetonitriles, in general, are well-established building blocks for constructing these important molecular scaffolds, which are prevalent in many biologically active molecules. The ethoxy substitution on the phenyl ring of this compound can influence the electronic properties of the molecule, potentially leading to unique reactivity and the development of new synthetic strategies.

While specific, detailed research findings on the extensive use of this compound in a wide array of named reactions or multi-component reactions are still emerging in publicly available literature, its structural similarity to other key pharmaceutical intermediates, such as 3-Ethoxy-4-methoxybenzonitrile, suggests its potential. For instance, 3-Ethoxy-4-methoxybenzonitrile is a known intermediate in the synthesis of Apremilast, a phosphodiesterase-4 (PDE4) inhibitor. This connection underscores the pharmaceutical relevance of the ethoxy-substituted phenylacetonitrile scaffold and points to the potential for this compound to be employed in the development of synthetic routes to new therapeutic agents.

The nitrile functional group in this compound is a key handle for a variety of chemical transformations. It can participate in addition reactions, cyclizations, and can be hydrolyzed to carboxylic acids or reduced to amines, providing access to a diverse range of molecular architectures. The development of novel catalytic systems that can selectively transform the nitrile group in the presence of other functionalities is an active area of research where this compound could serve as a valuable model substrate.

Furthermore, the aromatic ring of this compound is amenable to various substitution reactions, allowing for further functionalization and the creation of diverse molecular libraries for screening and methodological development. The interplay between the ethoxy and cyanoethyl groups can direct these substitutions, offering regioselective control in the design of new synthetic methods.

As researchers continue to explore the reactivity of functionalized building blocks, it is anticipated that the role of this compound in the development of innovative organic synthesis methodologies will become increasingly prominent. Its availability and versatile reactivity make it an attractive candidate for pioneering new catalytic transformations, cascade reactions, and multi-component strategies.

Detailed Research Findings

While comprehensive studies detailing the role of this compound in methodological development are not yet widespread, the foundational knowledge of phenylacetonitrile chemistry provides a strong basis for its application. The following table summarizes potential areas of methodological development where this compound could be a key component, based on the known reactivity of related compounds.

| Reaction Type / Methodology | Potential Role of this compound | Expected Outcome / Significance |

| Novel Heterocycle Synthesis | As a C-N building block in annulation or cycloaddition reactions. | Development of new routes to substituted indoles, quinolines, or other nitrogen-containing heterocycles with potential biological activity. |

| Catalytic C-H Functionalization | Substrate for developing new catalysts for the direct functionalization of the aromatic ring or the benzylic position. | More atom-economical and efficient methods for elaborating the core structure, avoiding multi-step pre-functionalization. |

| Multi-Component Reactions (MCRs) | As the nitrile component in reactions like the Gewald or Thorpe-Ziegler reactions. | Streamlined synthesis of complex molecules in a single step, increasing efficiency and reducing waste. |

| Development of Asymmetric Catalysis | Prochiral substrate for the development of new enantioselective transformations of the nitrile or adjacent methylene (B1212753) group. | Access to chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals. |

Mechanistic and Theoretical Investigations of 3 Ethoxyphenylacetonitrile Reactions

Spectroscopic Elucidation of Reaction Pathways and Intermediates

Spectroscopic methods are indispensable tools for monitoring the progress of chemical reactions and identifying transient intermediates. For reactions involving 3-ethoxyphenylacetonitrile, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be pivotal.

¹H and ¹³C NMR Spectroscopy: These techniques can track the disappearance of signals corresponding to this compound and the appearance of new signals corresponding to intermediates and products. For instance, in a hypothetical reaction involving the modification of the nitrile group, significant shifts in the ¹³C signal of the cyano carbon and the adjacent methylene (B1212753) carbon would be expected.

IR Spectroscopy: The strong, characteristic absorption of the nitrile group (C≡N) around 2250 cm⁻¹ is a key diagnostic feature. The disappearance or shift of this band can be used to monitor reactions at this functional group. The formation of new functional groups, such as a carboxylic acid or an amine from the hydrolysis or reduction of the nitrile, would be indicated by the appearance of their characteristic IR absorption bands.

Mass Spectrometry: MS can be used to detect the mass-to-charge ratio of reactants, intermediates, and products, providing crucial information about their molecular weights and fragmentation patterns. This is particularly useful for identifying transient species that may not be observable by NMR or IR.

While specific spectroscopic studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of these techniques are universally applicable to its reactions.

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic and thermodynamic studies provide quantitative insights into the rates and energetics of chemical reactions, which are fundamental to understanding and controlling reaction outcomes.

Kinetic Studies: These investigations focus on the rate at which a reaction proceeds and how it is influenced by factors such as concentration, temperature, and catalysts. For a reaction involving this compound, kinetic data can help to:

Determine the reaction order with respect to each reactant.

Calculate the rate constant, which is a measure of the intrinsic reactivity of the system.

Elucidate the rate-determining step of a multi-step reaction.

Thermodynamic Studies: These studies are concerned with the energy changes that occur during a reaction. Key thermodynamic parameters include:

Enthalpy of reaction (ΔH): Indicates whether a reaction releases (exothermic) or absorbs (endothermic) heat.

Entropy of reaction (ΔS): Measures the change in disorder of the system.

Gibbs free energy of reaction (ΔG): Determines the spontaneity of a reaction under given conditions.

Below is a hypothetical data table illustrating the kind of information that would be obtained from kinetic and thermodynamic studies of a reaction of this compound.

| Reaction Parameter | Value | Units |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ | L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | 65 | kJ mol⁻¹ |

| Enthalpy of Reaction (ΔH) | -80 | kJ mol⁻¹ |

| Entropy of Reaction (ΔS) | -120 | J mol⁻¹ K⁻¹ |

| Gibbs Free Energy (ΔG) at 298 K | -44.24 | kJ mol⁻¹ |

This is a hypothetical table for illustrative purposes.

Computational Chemistry Approaches for Understanding Reactivity

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the electronic structure, reaction mechanisms, and reactivity of molecules at an atomic level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic structure of this compound. These calculations provide information on:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution and are useful for predicting intermolecular interactions.

Computational modeling can be employed to map out the entire energy profile of a reaction, from reactants to products, including any intermediates and transition states.

Transition State Theory: This theoretical framework is used to calculate the rate of a reaction based on the properties of the transition state, which is the highest energy point along the reaction coordinate. encyclopedia.pub

Locating Transition Structures: Computational methods can be used to find the geometry and energy of transition states, which are often difficult to characterize experimentally.

A computational study on the metal-free cyanomethylation of aryl alkynoates with acetonitrile (B52724) provides a relevant example of how these methods are applied to understand reactions involving the cyanomethyl group. nih.govrsc.org The study used DFT to investigate the reaction mechanism, including the formation of the cyanomethyl radical and its subsequent reactions. nih.govrsc.org

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on the phenyl ring) and calculating the corresponding changes in reactivity parameters, it is possible to establish structure-reactivity relationships. This approach can be used to:

Predict how different substituents will affect the rate and outcome of a reaction.

Design new derivatives of this compound with enhanced reactivity or selectivity.

Future Directions and Emerging Research Avenues for 3 Ethoxyphenylacetonitrile

Development of Novel and Highly Efficient Synthetic Methodologies

The pursuit of more sustainable and efficient methods for synthesizing 3-Ethoxyphenylacetonitrile and its derivatives is a primary focus of future research. While traditional methods often rely on stoichiometric reagents and harsh conditions, the field is moving towards catalytic and more environmentally benign approaches.

Continuous flow chemistry presents another significant opportunity for improving the synthesis of this compound. nih.govbeilstein-journals.orguc.ptjst.org.in Flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for seamless integration of multiple synthetic steps. nih.govbeilstein-journals.orguc.ptjst.org.in The application of flow chemistry could lead to scalable and automated processes for the on-demand production of this important nitrile.

Biocatalysis is also emerging as a powerful tool for the synthesis of chiral derivatives of phenylacetonitriles. core.ac.ukdocumentsdelivered.comnih.govtaylorfrancis.com The use of enzymes can provide high enantioselectivity under mild reaction conditions, offering a sustainable route to valuable chiral building blocks for the pharmaceutical and agrochemical industries. core.ac.ukdocumentsdelivered.comnih.govtaylorfrancis.comalmacgroup.com Future research will likely focus on the discovery and engineering of novel enzymes with tailored substrate specificity and enhanced catalytic activity for the synthesis of enantioenriched this compound derivatives.

Exploration of Unconventional Reactivity and Transformations

Beyond established reactions, the exploration of unconventional reactivity of the nitrile and benzylic C-H bonds in this compound is a key area for future investigation. The unique electronic properties conferred by the ethoxy and nitrile groups could be harnessed to achieve novel chemical transformations.

Radical-mediated reactions offer a powerful avenue for the functionalization of the benzylic position. nih.govnih.gov The development of methods for the selective generation of benzylic radicals from this compound could enable a range of C-C and C-heteroatom bond-forming reactions, providing access to a diverse array of novel derivatives. Furthermore, the nitrile group itself can participate in a variety of cycloaddition and cascade reactions, leading to the construction of complex heterocyclic scaffolds. rsc.org Investigating these unconventional transformations could unlock new synthetic pathways and provide access to previously inaccessible molecular architectures.

Integration with Advanced Chemical Technologies (e.g., Photochemistry, Electrochemistry)

The integration of this compound with advanced chemical technologies like photochemistry and electrochemistry is a particularly exciting frontier. These technologies offer unique modes of activation and can enable transformations that are difficult to achieve through traditional thermal methods.

Photoredox catalysis , which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for C-H functionalization. nih.govnih.govrsc.orgresearchgate.net The application of photoredox catalysis to this compound could enable the direct and selective functionalization of its benzylic C-H bond under mild conditions. nih.gov This approach could be used to introduce a variety of functional groups, including alkyl, aryl, and heteroaryl moieties, providing rapid access to a library of novel derivatives for biological screening and materials science applications.

| Catalyst | Light Source | Reaction Type | Potential Products |

| Ruthenium-based photocatalyst | Blue LED | C-H Olefination | Alkenyl-substituted 3-Ethoxyphenylacetonitriles |

| Organic dye photocatalyst | Visible Light | C-H Arylation | Aryl-substituted 3-Ethoxyphenylacetonitriles |

| Iridium-based photocatalyst | White Light | C-H Alkylation | Alkyl-substituted 3-Ethoxyphenylacetonitriles |

Electrochemistry provides another powerful platform for activating and transforming this compound. nih.govrsc.orgdoi.orgresearchgate.net Electrochemical oxidation can be used to selectively functionalize the benzylic position, offering a controlled and reagent-free method for introducing new functional groups. nih.govresearchgate.net For example, mediated electrolysis could be employed for the selective oxidation of the benzylic C-H bond. nih.gov Furthermore, electrochemical methods can be used to generate reactive intermediates from this compound, which can then participate in a variety of coupling and cyclization reactions.

| Electrode Material | Mediator | Reaction Type | Potential Products |

| Platinum | N-Hydroxyphthalimide (NHPI) | Benzylic Oxidation | 3-Ethoxy-alpha-hydroxy-phenylacetonitrile |

| Carbon | Halide ions | Benzylic Halogenation | 3-Ethoxy-alpha-halo-phenylacetonitrile |

| Glassy Carbon | None (Direct Oxidation) | Dimerization | Bis(3-ethoxyphenyl)succinonitrile |

Broader Applications in Interdisciplinary Scientific Fields

The unique structural features of this compound and its derivatives make them promising candidates for a wide range of applications in interdisciplinary fields.

In medicinal chemistry , phenylacetonitrile (B145931) derivatives are known to be precursors to a variety of pharmaceuticals. nih.gov The 3-ethoxy group, in particular, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Future research could focus on the synthesis and biological evaluation of this compound derivatives as potential kinase inhibitors, anti-inflammatory agents, or central nervous system drugs. nih.govnih.gov

In materials science , the aromatic and nitrile functionalities of this compound suggest its potential use as a building block for functional organic materials. For instance, derivatives of phenylacetonitrile have been explored as components of organic light-emitting diodes (OLEDs). researchgate.netktu.edutcichemicals.comnih.govmdpi.com The introduction of the 3-ethoxy group could be used to tune the electronic and photophysical properties of these materials, potentially leading to the development of new and improved OLEDs with enhanced efficiency and stability.

The field of agrochemicals also presents opportunities for the application of this compound. Phenylacetonitrile derivatives have been utilized in the synthesis of fungicides and insecticides. The exploration of this compound as a scaffold for new agrochemicals could lead to the discovery of compounds with improved efficacy and environmental profiles.

Q & A

Q. What are the recommended synthetic routes for 3-Ethoxyphenylacetonitrile, and how can computational tools aid in reaction planning?

Methodological Answer:

- Begin with retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) to identify feasible pathways, such as nucleophilic substitution of 3-ethoxyphenyl halides with cyanide sources or cyanation of 3-ethoxyphenyl Grignard reagents.

- Validate predicted routes with literature precedents for analogous compounds (e.g., 3-Methoxyphenylacetonitrile synthesis) to assess yield optimization and side-product formation .

- Prioritize routes with minimal hazardous intermediates, referencing safety protocols for handling nitriles (e.g., ventilation, PPE) .

Q. How should this compound be stored to ensure stability and safety in laboratory settings?

Methodological Answer:

- Store in tightly sealed, light-resistant containers under cool, dry conditions (≤25°C).

- Avoid co-storage with oxidizing agents (e.g., peroxides, nitrates) to prevent exothermic reactions.

- Regularly monitor container integrity and label with GHS06 hazard pictograms (acute toxicity if ingested) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR : Analyze H and C spectra for ethoxy group signals (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) and nitrile carbon (δ ~120 ppm). Compare with databases (e.g., PubChem) for phenylacetonitrile derivatives .

- IR : Confirm nitrile absorption at ~2240 cm and ethoxy C-O stretching at ~1250 cm.

- Mass Spec : Validate molecular ion peak (M at m/z 161) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and theoretical spectroscopic data for this compound?

Methodological Answer:

- Perform DFT calculations (e.g., Gaussian) to simulate NMR/IR spectra and identify discrepancies caused by solvent effects or conformational isomers.

- Cross-validate experimental conditions: Ensure deuterated solvents are dry and instrument calibration aligns with reference standards (e.g., TMS for NMR).

- Re-examine synthetic purity via HPLC or GC-MS to rule out by-product interference .

Q. What strategies optimize reaction yields in the synthesis of this compound when by-products dominate?

Methodological Answer:

- By-product Analysis : Use LC-MS or H NMR to identify side products (e.g., hydrolysis to 3-ethoxyphenylacetic acid under moisture exposure).

- Reaction Optimization : Adjust stoichiometry (e.g., excess KCN), temperature (controlled exotherms), or solvent polarity (switch from THF to DMF for better cyanide solubility).

- Workup Refinement : Implement acid-base extraction to isolate the nitrile from polar impurities .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Use molecular docking software (e.g., AutoDock) to simulate interactions between the nitrile group and nucleophiles (e.g., organometallic reagents).

- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in α- vs. β-cyano attack.

- Validate models with kinetic studies (e.g., monitoring reaction progress via in situ IR) and compare with literature mechanisms for structurally similar nitriles .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing reproducibility issues in this compound synthesis?

Methodological Answer:

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental Design : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis (absorbance shift at ~270 nm for nitrile loss).

- Kinetic Analysis : Fit time-dependent concentration data to first-order rate equations.

- Comparative Study : Contrast degradation rates with methoxy or fluoro analogs (e.g., 3-Methoxyphenylacetonitrile) to elucidate substituent effects .

Critical Evaluation and Further Research

Q. What systematic errors commonly arise in quantifying this compound via GC-MS, and how can they be mitigated?

Methodological Answer:

What unresolved questions exist regarding the environmental fate of this compound, and how can they be addressed?

Methodological Answer:

- Knowledge Gaps : Limited data on biodegradation pathways or aquatic toxicity.

- Research Proposals : Conduct OECD 301F biodegradability tests or Daphnia magna acute toxicity assays. Cross-reference with EPA DSSTox databases for predictive ecotoxicology modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.